molecular formula C27H20N2O2S B7718415 (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7718415
M. Wt: 436.5 g/mol
InChI Key: FWDCDJSMOCSDLB-LFVJCYFKSA-N
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Description

(4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core substituted with a phenylsulfanyl group and a dihydro-1,3-oxazol-5-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The starting materials often include 7-methylquinoline and 2-methylphenyl derivatives. The key steps in the synthesis may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the quinoline core.

    Formation of the Dihydro-1,3-oxazol-5-one Moiety: This can be synthesized through cyclization reactions involving amides and aldehydes.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the oxazol-5-one moiety, potentially leading to the formation of dihydroquinoline derivatives or reduced oxazolines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core or the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinoline derivatives, reduced oxazolines.

    Substitution Products: Halogenated quinolines, substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into its mechanism of action and potential therapeutic applications is ongoing.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA or interact with proteins, while the phenylsulfanyl group could modulate redox reactions. The oxazol-5-one moiety may participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine or quinine, which also feature a quinoline core.

    Phenylsulfanyl Compounds: Compounds like phenylsulfanyl acetic acid.

    Oxazol-5-one Derivatives: Compounds such as oxazolone.

Uniqueness

What sets (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a quinoline core and an oxazol-5-one moiety in the same molecule is relatively rare and may lead to novel properties and applications.

Properties

IUPAC Name

(4E)-2-(2-methylphenyl)-4-[(7-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-17-12-13-19-15-20(26(29-23(19)14-17)32-21-9-4-3-5-10-21)16-24-27(30)31-25(28-24)22-11-7-6-8-18(22)2/h3-16H,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDCDJSMOCSDLB-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4C)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4C)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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